molecular formula C11H13BrN2O3 B1454423 Ethyl 3-(5-bromopicolinamido)propanoate CAS No. 1274070-41-5

Ethyl 3-(5-bromopicolinamido)propanoate

Cat. No. B1454423
CAS RN: 1274070-41-5
M. Wt: 301.14 g/mol
InChI Key: LAIDCHLPWCKNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-bromopicolinamido)propanoate, also known as 5-bromopyridine-3-carboxylate, is an organic compound with a wide range of applications in biochemistry, medical research and industrial chemistry. It is a white solid with a boiling point of 250 °C. It is an important starting material for the synthesis of other compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound is also used in the preparation of dyes and pigments.

Scientific Research Applications

Ethyl 3-(5-bromopicolinamido)propanoate is used in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, such as quinolines and pyridines, which are important in medicinal chemistry and drug design. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound has been used in the preparation of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-(5-bromopicolinamido)propanoate is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the carbon-halogen bond of the substrate, resulting in a substitution reaction. This reaction produces the desired product, ethyl 3-(Ethyl 3-(5-bromopicolinamido)propanoateine-3-carboxylate).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have antimicrobial activity against some microorganisms. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 3-(5-bromopicolinamido)propanoate in laboratory experiments is its high reactivity. The compound is highly reactive, making it an ideal starting material for the synthesis of other compounds. Additionally, the compound is relatively inexpensive and easy to obtain.
However, there are some limitations to using this compound in laboratory experiments. The compound is volatile and can be easily lost during the reaction. Additionally, the compound is toxic and should be handled with extreme caution.

Future Directions

There are many potential future directions for ethyl 3-(5-bromopicolinamido)propanoate. One potential direction is to explore the compound’s potential for use in drug design and medicinal chemistry. Additionally, the compound could be used to synthesize other compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. Additionally, the compound could be further studied to determine its potential for use in the preparation of dyes and pigments. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.

properties

IUPAC Name

ethyl 3-[(5-bromopyridine-2-carbonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-2-17-10(15)5-6-13-11(16)9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIDCHLPWCKNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solid HATU (3.8 g, 9.9 mmol) was added to a THF solution (100 mL) of 5-bromopicolinic acid (2.0 g, 9.9 mmol), i-Pr2NEt (5.2 mL, 29.7 mmol), and (3-alanine ethyl ester hydrochloride (1.7 g, 10.9) and the resulting mixture was warmed to 45° C. After 16 h the resulting mixture was diluted with EtOAc, washed with water and brine, dried (Na2SO4), concentrated and purified via column chromatography to yield the title compound.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
3-alanine ethyl ester hydrochloride
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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